(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is a chiral compound with a complex structure that includes a cyclopropyl group, a cyclohexyl group, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide typically involves multiple steps, including the formation of the cyclopropyl and cyclohexyl groups, followed by their incorporation into the final compound. One common approach is the diastereoselective nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This method ensures the correct stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromocyclopropanes, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and cyclohexyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylglycine: Another compound with a cyclopropyl group, used in similar applications.
Sulfonimidates: Compounds with a sulfur(VI) center, used as chiral templates in asymmetric synthesis.
Uniqueness
(S)-2-Amino-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide is unique due to its combination of cyclopropyl and cyclohexyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O/c1-10(2)14(16)15(19)17-12-6-4-5-7-13(12)18(3)11-8-9-11/h10-14H,4-9,16H2,1-3H3,(H,17,19)/t12?,13?,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADWGGGIEDKWBM-RUXDESIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1N(C)C2CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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